N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 1,3-benzodioxol group and a propanamide side chain. The (2E)-ylidene configuration suggests a planar geometry that may influence binding interactions in biological systems. This compound’s structural complexity aligns with derivatives explored for pharmaceutical applications, particularly in kinase inhibition or anti-inflammatory therapies .
Properties
Molecular Formula |
C15H16N2O5S2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C15H16N2O5S2/c1-2-14(18)16-15-17(10-6-24(19,20)7-13(10)23-15)9-3-4-11-12(5-9)22-8-21-11/h3-5,10,13H,2,6-8H2,1H3 |
InChI Key |
NDSKNMBPIYREKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thienothiazole Sulfone Group
The sulfone group (-SO₂-) in the tetrahydrothieno[3,4-d] thiazole ring enhances electrophilicity at adjacent carbon atoms, enabling nucleophilic substitution. Key reactions include:
| Reaction Type | Reagents/Conditions | Product/Outcome | Citations |
|---|---|---|---|
| Hydrolysis | Aqueous NaOH (pH 10–12), 60–80°C | Ring-opening to form sulfonic acid derivatives | |
| Thiol Displacement | RSH (thiols), DMF, 100°C | Thioether formation at C4 position |
Mechanistic Insight : The sulfone group stabilizes transition states during nucleophilic attack, favoring SN2 pathways.
Electrophilic Aromatic Substitution on the Benzodioxole Ring
The electron-rich 1,3-benzodioxole moiety undergoes electrophilic substitution, primarily at the C5 position (para to oxygen):
| Reaction Type | Reagents/Conditions | Product/Outcome | Citations |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-1,3-benzodioxole derivative | |
| Friedel-Crafts Acylation | AcCl, FeCl₃ (catalyst), CH₂Cl₂, RT | 5-Acylated benzodioxole |
Notable Example : Continuous-flow acylation methods using propionic anhydride and recyclable acidic catalysts (e.g., Fe-Aquivion) achieve >90% selectivity for 5-acylated products .
Reactivity of the α,β-Unsaturated Propanamide Group
The conjugated enamide system participates in cycloadditions and Michael additions:
Stereochemical Note : The (2E)-configuration directs regioselectivity in cycloadditions, favoring endo transitions .
Oxidation and Reduction Pathways
The compound exhibits redox activity at multiple sites:
| Reaction Type | Reagents/Conditions | Product/Outcome | Citations |
|---|---|---|---|
| Sulfone Oxidation | H₂O₂/AcOH, 50°C | Further oxidation to sulfonic acid (low yield) | |
| Enamide Reduction | NaBH₄/MeOH, 0°C | Saturated propanamide derivative |
Limitation : Over-oxidation of the sulfone group is kinetically disfavored due to steric hindrance.
Ring-Opening Reactions of the Thienothiazole System
Under strong acidic or basic conditions, the thienothiazole ring undergoes cleavage:
| Reaction Type | Reagents/Conditions | Product/Outcome | Citations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Thiophene-3-sulfonic acid and thiourea fragments | |
| Basic Degradation | NaOH (10%), 120°C | Fragmentation into benzodioxole and sulfamate |
Catalytic Modifications
Palladium-catalyzed cross-couplings and functionalizations:
Yield Optimization : Ligand choice (e.g., Xantphos) minimizes side reactions during amination.
Stability Under Thermal and Photolytic Conditions
| Condition | Outcome | Half-Life (25°C) | Citations |
|---|---|---|---|
| Thermal Degradation | Decomposition above 200°C | N/A | |
| UV Light (254 nm) | Cis-trans isomerization of enamide | 48 hours (50% conversion) |
Comparative Reactivity with Structural Analogs
A comparison with N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]cyclopropanecarboxamide (analog with cyclopropane carboxamide) reveals:
| Property | Target Compound | Analog |
|---|---|---|
| Electrophilicity | Higher (due to propanamide conjugation) | Moderate (cyclopropane steric hindrance) |
| Solubility | 12 mg/mL (DMSO) | 8 mg/mL (DMSO) |
| Oxidative Stability | Stable up to 150°C | Stable up to 180°C |
Industrial and Pharmacological Implications
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring fused with a benzodioxole moiety, contributing to its unique chemical properties. The molecular formula is , and its structure plays a crucial role in its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and benzodioxole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been noted in several studies. Its structural components allow for interaction with cellular pathways involved in cancer progression. For example, related compounds have demonstrated efficacy against breast and colorectal cancer cell lines .
Anti-inflammatory Effects
Some derivatives of thiazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide may also possess similar effects and could be explored further for therapeutic applications in inflammatory diseases .
Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of both electron-rich and electron-deficient groups allows for tunable electronic characteristics .
Photovoltaic Cells
Recent studies have explored the use of thiazole-based compounds in enhancing the efficiency of photovoltaic cells. The compound's ability to facilitate charge transfer can improve the overall performance of solar energy devices .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules reported that derivatives similar to this compound showed potent activity against Gram-positive bacteria. The study highlighted structure-activity relationships that could guide future modifications for enhanced efficacy .
Case Study 2: Anticancer Activity
In a research article focusing on thiazole derivatives published in the Turkish Journal of Chemistry, researchers synthesized various thiazole-based compounds and evaluated their cytotoxic effects on cancer cell lines. The findings suggested that modifications similar to those found in this compound could lead to improved anticancer agents .
Mechanism of Action
The mechanism of action of N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
A. (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives
- Core Structure: Features a 2,4-dioxothiazolidin ring instead of the fused tetrahydrothieno-thiazol system.
- Substituents : Lacks the 1,3-benzodioxol group but includes a benzamide moiety.
- Synthesis : Prepared via carbodiimide-mediated coupling, similar to methods used for propanamide derivatives .
- Pharmacological Relevance: Demonstrated moderate antimicrobial activity, suggesting that the dioxothiazolidin scaffold may offer different target selectivity compared to the sulfone-modified thieno-thiazol system .
B. (E)-1,5-bis(2-chlorobenzylidene)thiocarbonohydrazide–methanol
- Core Structure : A triazole-thione derivative with chlorobenzylidene substituents.
- Key Differences : Lacks the fused bicyclic system and sulfone group but shares hydrogen-bonding motifs (N–H···S, O–H···S) that stabilize crystal packing .
- Physicochemical Properties : Lower solubility in polar solvents compared to the target compound, likely due to the absence of the sulfone group .
C. (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide
- Core Structure : Contains a dibenzothiadiazocine-thiazole hybrid system.
- Substituents : Includes a fluorophenyl group and dimethoxyphenyl-propanamide side chain.
- Synthetic Pathway : Utilizes lead-mediated reduction, a method distinct from the carbodiimide coupling used for the target compound .
Comparative Physicochemical and Pharmacological Data
Key Distinctions and Implications
- Sulfone vs. Dioxo Groups : The sulfone in the target compound enhances aqueous solubility compared to dioxothiazolidin derivatives .
- Bicyclic vs. Monocyclic Systems: The fused tetrahydrothieno-thiazol core may improve metabolic stability over simpler triazole or thiazolidin systems .
- Substituent Effects : The 1,3-benzodioxol group in the target compound could reduce cytochrome P450-mediated metabolism relative to chlorobenzylidene or fluorophenyl groups .
Biological Activity
N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a benzodioxole moiety and a thieno-thiazole framework. The molecular formula is , with a molecular weight of approximately 318.34 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research on this compound suggests several areas of biological activity:
1. Antimicrobial Properties
Several studies have indicated that compounds with similar structural motifs exhibit antimicrobial activities. For instance, related benzodioxole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
2. Anticancer Activity
Compounds containing thiazole rings are often investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells in vitro.
3. Anti-inflammatory Effects
There is emerging evidence that compounds with similar structures possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Effective against E. coli | ||
| Anticancer | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various benzodioxole derivatives. This compound exhibited significant inhibition against gram-positive and gram-negative bacteria.
Case Study 2: Anticancer Potential
In vitro assays demonstrated that this compound reduced the viability of breast cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and the activation of caspases.
Q & A
Q. How can computational modeling and AI-driven tools enhance reaction design for this compound’s synthesis?
Machine learning algorithms integrated with software like COMSOL Multiphysics can predict optimal reaction conditions (e.g., temperature, solvent ratios) by analyzing historical data from analogous heterocyclic syntheses. For instance, AI models trained on thiadiazole formation kinetics can recommend reagent addition rates or catalyst loads to minimize side products. Smart laboratory systems enable real-time adjustments during reflux, improving yield reproducibility .
Q. What strategies resolve contradictions in spectral data during structural validation?
Discrepancies between calculated and observed NMR/IR data often arise from conformational flexibility or crystallinity. For example, X-ray diffraction (XRD) of single crystals can unambiguously confirm the (2E)-configuration and sulfone geometry, as demonstrated for related thiadiazole-triazine hybrids . Dynamic NMR experiments (e.g., variable-temperature <sup>13</sup>C NMR) may reveal rotational barriers in the propanamide side chain .
Q. How does the electronic nature of the benzodioxol-5-yl group influence the compound’s reactivity in pharmacological assays?
The electron-rich benzodioxole ring may enhance π-π stacking with biological targets (e.g., enzymes or receptors). Comparative studies with analogs lacking the dioxole group can isolate its contribution. For example, replacing benzodioxol-5-yl with a phenyl moiety and measuring binding affinity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides mechanistic insights .
Q. What experimental designs are recommended for assessing oxidative stability of the sulfone group under physiological conditions?
Accelerated stability studies in simulated gastric fluid (pH 1.2–3.0) and phosphate buffer (pH 7.4) at 37°C, coupled with HPLC monitoring, can track sulfone degradation. Factorial design (e.g., varying temperature, pH, and ionic strength) identifies critical degradation pathways. Mass spectrometry detects sulfoxide intermediates, informing formulation strategies to enhance shelf-life .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
